Yoduro de cotarnina

Descripción general

Descripción

Cotarnine iodide is a chemical compound derived from cotarnine, which is a tetrahydroisoquinoline alkaloid. Cotarnine is produced by the oxidative degradation of noscapine, a phthalide isoquinoline alkaloid isolated from the opium poppy. Cotarnine iodide has shown potential in various scientific research applications, particularly in the field of medicinal chemistry due to its biological activities .

Aplicaciones Científicas De Investigación

Table 1: Anticancer Activity of Cotarnine Derivatives

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| Cotarnine | 575.3 | Baseline activity |

| Cotarnine-Tryptophan | 54.5 | Enhanced apoptotic activity compared to cotarnine |

| Noscapine-Tryptophan | 16.3 | Most potent among tested compounds |

This table summarizes the half-maximal inhibitory concentration (IC50) values for cotarnine and its derivatives, indicating their effectiveness against cancer cells .

Anticancer Applications

Recent research has highlighted the potential of cotarnine iodide and its derivatives as anticancer agents. Studies have demonstrated that certain amino acid conjugates exhibit significantly enhanced cytotoxicity against various cancer cell lines, including breast cancer models. For instance, the cotarnine-tryptophan derivative showed an IC50 value of 54.5 μM, indicating a higher potency compared to cotarnine alone .

Case Study: Cotarnine-Tryptophan Conjugate

In a murine model of 4T1 mammary carcinoma, the cotarnine-tryptophan conjugate displayed superior tumor growth inhibition compared to traditional chemotherapy agents. This suggests that modifications to the cotarnine structure can lead to improved therapeutic outcomes with potentially fewer side effects .

Neuroprotective Effects

Cotarnine and its derivatives have also been investigated for their neuroprotective properties. Research indicates that they may reduce oxidative stress and inhibit neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's.

Other Biological Activities

Beyond anticancer and neuroprotective applications, cotarnine iodide has been explored for various other biological activities:

- Antimicrobial Properties : Some studies suggest that cotarnine derivatives exhibit antimicrobial effects against specific bacterial strains.

- Hemostatic Agent : Cotarnine hydrochloride, a related compound, is utilized in clinical settings as a hemostatic agent due to its ability to promote blood clotting .

Mecanismo De Acción

Target of Action

Cotarnine iodide, a derivative of noscapine, has been found to exhibit antitumor activities against several types of cancer . The primary target of cotarnine iodide is the nicotinic receptor sites on postganglionic neurons .

Mode of Action

Cotarnine iodide interacts with its targets by blocking acetylcholinesterase activity, leading to a build-up of acetylcholine in these nerves . This can lead to paralysis of skeletal muscles by blocking transmission at neuromuscular junctions .

Biochemical Pathways

It is known that iodine, a component of cotarnine iodide, plays a vital role in human, plant, and animal life . It is an essential substrate for thyroid hormone biosynthesis and also participates in many pharmacological actions .

Pharmacokinetics

Iodine, a component of cotarnine iodide, is known to be rapidly absorbed and distributed within the extracellular fluid of the body when taken orally .

Result of Action

Cotarnine iodide has been found to have improved apoptotic activity compared to noscapine and cotarnine . In a murine model of 4T1 mammary carcinoma, cotarnine iodide inhibited tumor growth more effectively than noscapine and the other amino acid conjugates without adverse effects .

Análisis Bioquímico

Biochemical Properties

Cotarnine iodide interacts with various biomolecules in biochemical reactions. It has been found to inhibit the synthesis of neurotransmitters such as acetylcholine in the central nervous system . It also binds to the nicotinic receptor sites on postganglionic neurons and blocks acetylcholinesterase activity, leading to a build-up of acetylcholine in these nerves .

Cellular Effects

Cotarnine iodide has significant effects on various types of cells and cellular processes. It can lead to paralysis of skeletal muscles by blocking transmission at neuromuscular junctions . In addition, it has been found to have antitumor activities against several types of cancer .

Molecular Mechanism

The molecular mechanism of Cotarnine iodide involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It binds to the nicotinic receptor sites on postganglionic neurons and blocks acetylcholinesterase activity . This leads to a build-up of acetylcholine in these nerves, which can result in paralysis of skeletal muscles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cotarnine iodide can be synthesized through the oxidation of cotarnine using iodine in a two-phase water-chloroform medium. This method has been shown to yield cotarnine iodide with high efficiency . The reaction involves the addition of iodine to cotarnine, resulting in the formation of cotarnine iodide.

Industrial Production Methods: Industrial production of cotarnine iodide typically involves the large-scale oxidation of cotarnine using iodine or other oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to achieve the desired outcome .

Análisis De Reacciones Químicas

Types of Reactions: Cotarnine iodide undergoes various chemical reactions, including:

Oxidation: Cotarnine iodide can be further oxidized to form cotarnone and other derivatives.

Reduction: Reduction of cotarnine iodide can yield cotarnine or other reduced forms.

Substitution: Cotarnine iodide can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Iodine, N-bromosuccinimide, and other oxidizing agents.

Reduction: Hydrogen gas, metal hydrides, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.

Major Products Formed:

Oxidation: Cotarnone, dihydrocotarnine, and other oxidized derivatives.

Reduction: Cotarnine and other reduced forms.

Substitution: Substituted cotarnine derivatives with various functional groups.

Comparación Con Compuestos Similares

Cotarnine iodide is structurally similar to other tetrahydroisoquinoline alkaloids, such as noscapine. cotarnine iodide has unique properties that distinguish it from other compounds:

Noscapine: Unlike cotarnine iodide, noscapine is primarily used as a cough suppressant.

Dihydrocotarnine: Dihydrocotarnine is another derivative of cotarnine that has been studied for its biological activities.

Actividad Biológica

Cotarnine iodide, a derivative of the tetrahydroisoquinoline alkaloid cotarnine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily synthesized through the oxidation of cotarnine using iodine and has shown promise in various therapeutic applications, particularly in oncology.

Overview of Cotarnine Iodide

Cotarnine iodide is structurally related to noscapine, which is derived from the opium poppy. It has been identified as a precursor for synthesizing bioactive compounds and exhibits significant antitumor properties. The biological activity of cotarnine iodide stems from its interaction with specific biochemical pathways and cellular targets.

Target of Action

Cotarnine iodide primarily exerts its effects by inhibiting acetylcholinesterase activity, leading to an accumulation of acetylcholine at neuromuscular junctions. This mechanism is crucial for its antitumor activity as it disrupts normal cellular signaling processes.

Mode of Action

The compound binds to nicotinic receptor sites on postganglionic neurons, blocking neurotransmitter synthesis and resulting in various cellular effects, including apoptosis in cancer cells .

Pharmacokinetics

Cotarnine iodide is rapidly absorbed when administered orally, distributing efficiently throughout the extracellular fluid. Its pharmacokinetic profile suggests potential for effective therapeutic use in clinical settings.

Antitumor Activity

Recent studies have demonstrated that cotarnine iodide exhibits potent anticancer properties. For instance, a study evaluated the cytotoxicity of various cotarnine derivatives against 4T1 mammary carcinoma cells. The following table summarizes the IC50 values of selected compounds:

| Compound | IC50 (μM) |

|---|---|

| Noscapine | 215.5 |

| Cotarnine | 575.3 |

| Cotarnine-Tryptophan | 54.5 |

| Noscapine-Tryptophan | 16.3 |

These results indicate that cotarnine iodide and its derivatives are significantly more effective than their parent compounds, suggesting enhanced anticancer activity through structural modifications .

Apoptosis Induction

Flow cytometry analyses have shown that cotarnine iodide induces apoptosis more effectively than noscapine or cotarnine alone. The mechanism involves the activation of apoptotic pathways, leading to increased cell death in cancerous tissues .

Comparative Analysis with Related Compounds

Cotarnine iodide's biological activity can be compared with other tetrahydroisoquinoline derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| Noscapine | Antitussive, anticancer | Primarily used as a cough suppressant |

| Cotarnone | Antitumor | Oxidized derivative with similar effects |

| Dihydrocotarnine | Anticancer | Another derivative with notable activity |

Cotarnine iodide stands out due to its unique ability to induce apoptosis while also functioning as a precursor for further bioactive compound synthesis .

Propiedades

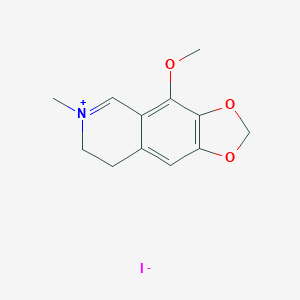

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO3.HI/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQXHDRCUOJFQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560184 | |

| Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30936-27-7 | |

| Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.